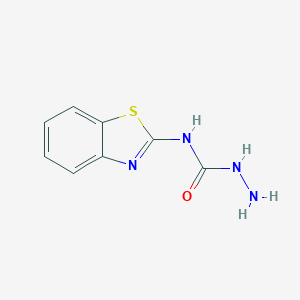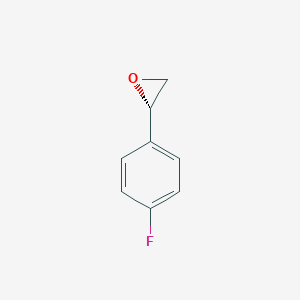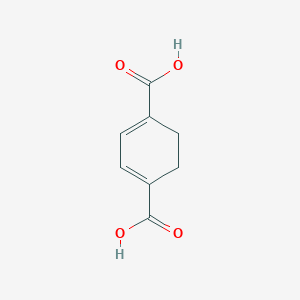
Cyclohexa-1,3-diene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexa-1,3-diene-1,4-dicarboxylic acid (CHDDA) is a chemical compound with the molecular formula C8H8O4. It is a cyclic dicarboxylic acid that has been the subject of scientific research due to its potential applications in various fields. CHDDA can be synthesized through several methods, including the Diels-Alder reaction, and has been studied for its mechanism of action and biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Cyclohexa-1,3-diene-1,4-dicarboxylic acid is not well understood, but it is believed to act as a modulator of ion channels in the brain. Specifically, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. This compound has also been shown to modulate the activity of the GABA receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In one study, this compound was found to increase the levels of glutamate and GABA in the brain, which are important neurotransmitters involved in synaptic plasticity and learning and memory. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Cyclohexa-1,3-diene-1,4-dicarboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under a variety of conditions, which makes it a useful reagent for organic synthesis and materials science. However, one limitation of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Cyclohexa-1,3-diene-1,4-dicarboxylic acid. One area of interest is the development of new synthetic methods for this compound and its derivatives. Another area of interest is the study of the mechanism of action of this compound and its effects on ion channels in the brain. Additionally, this compound has potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore its potential in this area.
Méthodes De Synthèse
Cyclohexa-1,3-diene-1,4-dicarboxylic acid can be synthesized through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. In the case of this compound, the diene is cyclohexa-1,3-diene and the dienophile is maleic anhydride. The reaction produces a cyclic adduct, which is then hydrolyzed to form this compound. Other methods for synthesizing this compound include the reaction of cyclohexa-1,3-diene with maleic acid or maleic acid anhydride in the presence of a catalyst.
Applications De Recherche Scientifique
Cyclohexa-1,3-diene-1,4-dicarboxylic acid has been studied for its potential applications in various fields, including organic synthesis, materials science, and pharmaceuticals. In organic synthesis, this compound can be used as a starting material for the synthesis of other cyclic compounds. In materials science, this compound can be used as a building block for the synthesis of polymers and other materials. In pharmaceuticals, this compound has been studied for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
1659-68-3 |
|---|---|
Formule moléculaire |
C8H8O4 |
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
cyclohexa-1,3-diene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C8H8O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-2H,3-4H2,(H,9,10)(H,11,12) |
Clé InChI |
BQYOGZXCESFTRX-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1C(=O)O)C(=O)O |
SMILES canonique |
C1CC(=CC=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



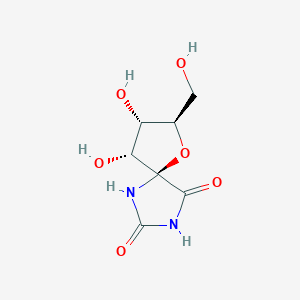
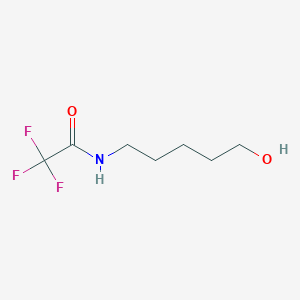
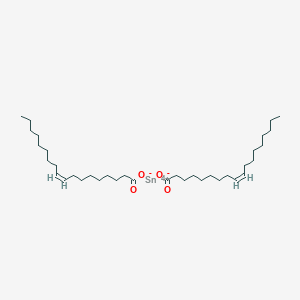
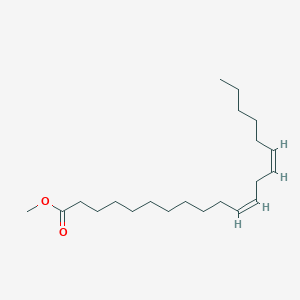

![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)
